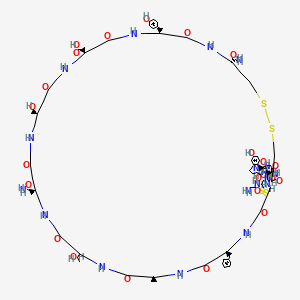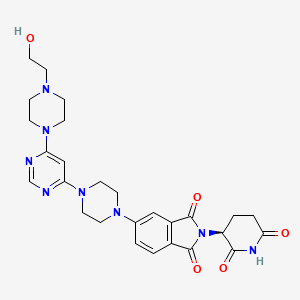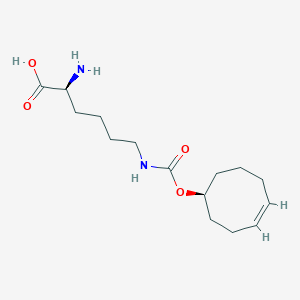
(S,E)-N-TCO-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-N-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for bioorthogonal chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO-containing reagent that reacts with the amino group of lysine under mild conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature, with the pH adjusted to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S,E)-N-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the TCO group to a less reactive form.
Substitution: The amino group of lysine can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TCO group can yield epoxides, while substitution reactions can introduce various functional groups to the lysine backbone.
科学的研究の応用
(S,E)-N-TCO-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: The compound is employed in studying protein interactions and cellular processes.
Industry: this compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S,E)-N-TCO-L-lysine involves its unique reactivity due to the TCO group. The TCO moiety can undergo rapid and selective reactions with tetrazines, a class of compounds used in bioorthogonal chemistry. This reactivity allows for the precise labeling and modification of biomolecules without interfering with natural biological processes.
類似化合物との比較
Similar Compounds
(S,E)-N-TCO-L-ornithine: Similar to lysine but with a different side chain.
(S,E)-N-TCO-L-arginine: Contains a guanidinium group instead of an amino group.
(S,E)-N-TCO-L-histidine: Features an imidazole ring in its structure.
Uniqueness
(S,E)-N-TCO-L-lysine is unique due to its combination of the TCO group and the lysine backbone. This combination provides both reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and medicine.
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1+/t12-,13+/m1/s1 |
InChIキー |
FOGYUVXBYCZPFK-XXUGLENDSA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)

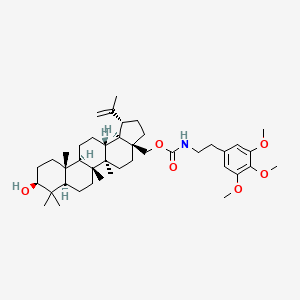
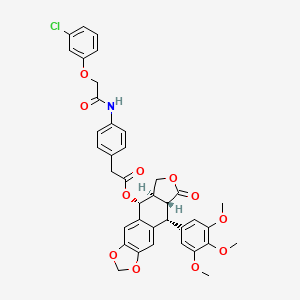
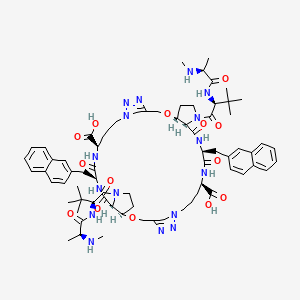

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


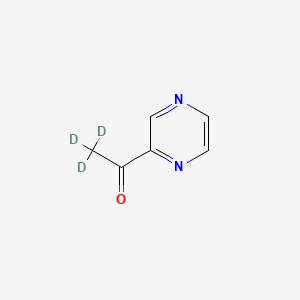
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
